1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene
Overview
Description
1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2Cl5NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and a trichloromethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 1,2-dichlorobenzene, followed by the introduction of the trichloromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of different oxidation products. Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas. .
Scientific Research Applications
1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals, leveraging its unique reactivity and stability .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The trichloromethoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
1,2-Dichloro-4-nitro-5-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1,2-Dichloro-4-nitrobenzene: Lacks the trichloromethoxy group, resulting in different reactivity and applications.
1,3-Dichloro-4-nitrobenzene: Differently substituted, leading to variations in chemical behavior and uses.
2,4-Dichloro-1-nitrobenzene:
Properties
IUPAC Name |
1,2-dichloro-4-nitro-5-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJOGPUGRXTMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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